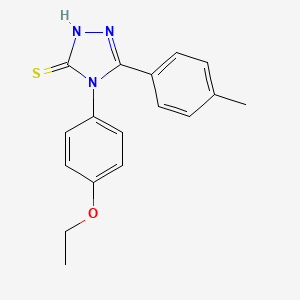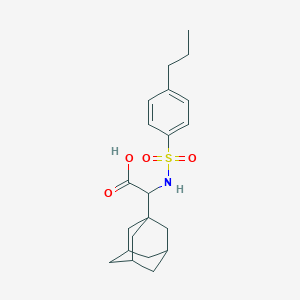
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid, also known as Adapalene, is a synthetic retinoid derivative and is used as a topical medication for the treatment of acne and other skin conditions. Adapalene is a member of the retinoid family, which are compounds derived from vitamin A and are used to treat various skin conditions. Adapalene has been approved for use in both adults and adolescents, and has been shown to be effective in reducing the severity of acne.
Wirkmechanismus
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid works by binding to specific receptors in the skin, known as retinoic acid receptors (RARs). Once bound to the RARs, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid modulates the activity of genes involved in the regulation of skin cell growth, differentiation, and inflammation. 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid also reduces the production of sebum, which is the oily substance produced by the sebaceous glands in the skin that can lead to acne.
Biochemical and Physiological Effects
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been shown to have a number of biochemical and physiological effects on the skin. 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been shown to reduce inflammation, regulate sebum production, and regulate the growth and differentiation of skin cells. 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has also been shown to reduce the formation of comedones, which are the small, often white bumps that can form under the skin and can lead to acne.
Vorteile Und Einschränkungen Für Laborexperimente
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of advantages for use in laboratory experiments. 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is relatively stable, with a shelf life of up to two years when stored at room temperature. 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is also relatively inexpensive, making it an attractive option for laboratory experiments. However, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid does have some limitations for use in laboratory experiments. 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid can be irritating to the skin, and can cause redness, itching, and burning. Additionally, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is a synthetic compound, and as such, may not be as biologically active as naturally occurring retinoids.
Zukünftige Richtungen
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has a number of potential future applications, including the treatment of other skin conditions such as psoriasis and eczema. Additionally, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid may be used to study the effects of topical retinoids on gene expression, and the effects of topical retinoids on the immune system. 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid may also be used in combination with other medications to treat acne, and may be used in combination with other topical medications to treat other skin conditions. Finally, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid may be used in the development of novel retinoids for the treatment of skin conditions.
Synthesemethoden
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid is synthetically produced by the reaction of adamantan-1-yl bromide and 4-propylbenzenesulfonamidoacetic acid in the presence of an aqueous base. The reaction is carried out under a nitrogen atmosphere at a temperature of 50-55°C, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been widely studied in scientific research, with applications in the fields of dermatology, pharmacology, and toxicology. In dermatology, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been used to study the effects of topical retinoids on the skin, including the effects on skin cell proliferation, differentiation, and gene expression. In pharmacology, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been used to study the pharmacokinetics, pharmacodynamics, and safety of topical retinoids. In toxicology, 2-(adamantan-1-yl)-2-(4-propylbenzenesulfonamido)acetic acid has been used to study the effects of topical retinoids on the skin, including irritation and sensitization potential.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-[(4-propylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4S/c1-2-3-14-4-6-18(7-5-14)27(25,26)22-19(20(23)24)21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,19,22H,2-3,8-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFQXSDKZZIXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC(C(=O)O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-yl-(4-propyl-benzenesulfonylamino)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


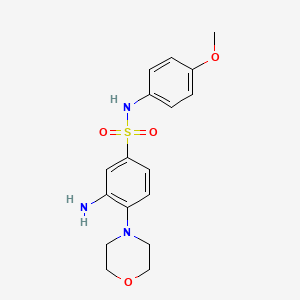
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
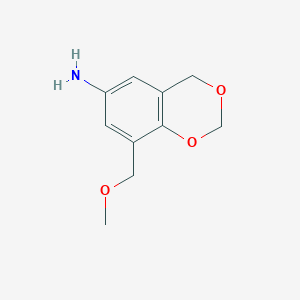
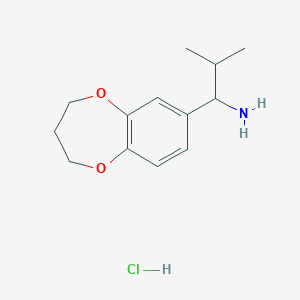

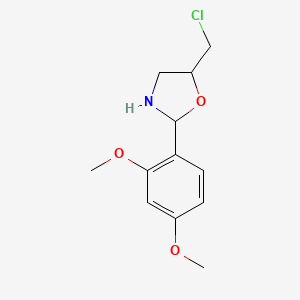
![ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6143620.png)
![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
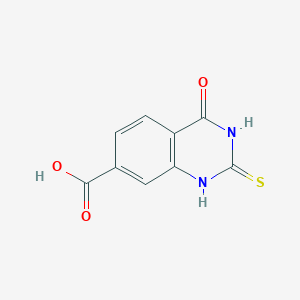

![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)
